REACTION_CXSMILES
|
C(OC1C=C([N+]([O-])=O)C=CC=1OC)C.[CH2:15]([O:17][C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][C:19]=1[O:27][CH2:28][CH3:29])[CH3:16]>>[CH2:28]([O:27][C:19]1[CH:20]=[C:21]([CH:22]=[CH:23][C:18]=1[O:17][CH2:15][CH3:16])[NH2:24])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the abovenamed product is obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(N)C=CC1OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |